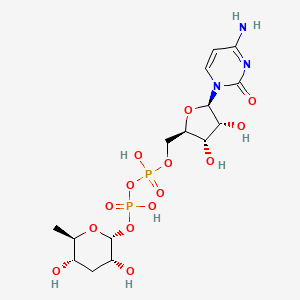
CDP-3,6-dideoxy-alpha-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDP-3,6-dideoxy-alpha-D-glucose is a CDP-3,6-dideoxy-D-glucose in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of a this compound(2-).
科学的研究の応用
Biosynthesis of Polysaccharides
Role in Capsular Polysaccharides
CDP-3,6-dideoxy-alpha-D-glucose serves as a precursor for the biosynthesis of capsular polysaccharides in bacteria. These polysaccharides play crucial roles in bacterial virulence and immune evasion. For instance, research has elucidated the biosynthetic pathway for cytidine diphosphate-6-D-glucitol, which is essential for the formation of capsular structures in certain pathogenic bacteria .
Case Study: Bacterial Pathogenesis
In a study published by the American Society for Microbiology, researchers demonstrated that manipulating the levels of this compound can affect the virulence of bacteria such as Neisseria meningitidis. By inhibiting the enzymes involved in its biosynthesis, they were able to reduce capsule formation and subsequently lower virulence .
Enzyme Substrate Specificity
Expanding Enzyme Repertoire
The compound is also utilized in studies aimed at expanding the enzyme repertoire for sugar nucleotide epimerization. This process is vital for generating diverse monosaccharide building blocks necessary for cellular biosynthesis. Researchers have developed methods to synthesize this compound using chemoenzymatic approaches, demonstrating its utility as a substrate for various epimerases .
Case Study: Enzyme Characterization
A notable study characterized an epimerase that acts on this compound, revealing insights into its substrate specificity and kinetic properties. This research highlights the importance of this compound in understanding enzyme mechanisms and developing biocatalysts for synthetic applications .
Potential Therapeutic Applications
Antimicrobial Activity
There is emerging interest in the therapeutic potential of compounds derived from this compound. Research indicates that manipulating sugar nucleotide pathways can lead to the development of novel antimicrobial agents. By targeting the biosynthetic pathways that utilize this compound, scientists aim to create inhibitors that could disrupt bacterial cell wall synthesis .
Case Study: Drug Development
A study explored the synthesis of analogs based on this compound for their antimicrobial properties. The results showed promise in developing new treatments against antibiotic-resistant strains of bacteria by interfering with their polysaccharide biosynthesis pathways .
Data Tables
特性
分子式 |
C15H25N3O14P2 |
|---|---|
分子量 |
533.32 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8-,9-,11-,12-,13-,14-/m1/s1 |
InChIキー |
JHEDABDMLBOYRG-VZRUIPTFSA-N |
異性体SMILES |
C[C@@H]1[C@H](C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
正規SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















